7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Description
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a biochemical compound with the molecular formula C14H11N3O3 and a molecular weight of 269.25 . It is used for proteomics research .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, have been the subject of extensive research due to their wide range of pharmacological effects . The chemical reactions involving these compounds can vary greatly depending on the specific derivative and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.25 and a molecular formula of C14H11N3O3 . More specific properties such as melting point, boiling point, and density were not found in the search results.Future Directions
The future directions for research on 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid and related compounds could involve further exploration of their synthesis pathways, investigation of their mechanisms of action, and development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core . This could potentially lead to new rational and efficient designs of drugs with enhanced anti-inflammatory activities and minimal toxicity .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a significant impact in medicinal chemistry .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with their targets through various mechanisms .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to their significant impact in medicinal chemistry .
Pharmacokinetics
The molecular weight of this compound is reported to be 26926 , which could influence its bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant photophysical properties .
Properties
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-8-11(14(18)19)16-13-6-7-15-17(12)13/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVDDQCRABHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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